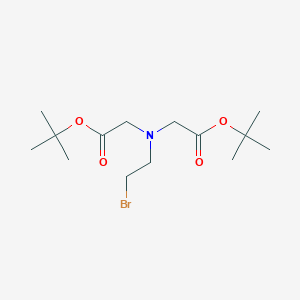
DI-Tert-butyl-2-bromoethyliminodiacetate
Overview
Description
Di-tert-butyl-2-bromoethyliminodiacetate is a chemical compound with the molecular formula C14H26BrNO4 and a molecular weight of 352.26 . It is used for research purposes .
Molecular Structure Analysis
Di-tert-butyl-2-bromoethyliminodiacetate contains a total of 45 bonds; 19 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 esters (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
Di-tert-butyl-2-bromoethyliminodiacetate appears as an oil and is soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C .Scientific Research Applications
Synthetic Phenolic Antioxidants Review Synthetic phenolic antioxidants (SPAs), including compounds like DI-Tert-butyl-2-bromoethyliminodiacetate, are crucial in preventing oxidative reactions in various industrial products, thus extending their shelf life. The environmental presence and impact of SPAs have been studied extensively, revealing their occurrence in air particulates, water bodies, and even human tissues such as fat, serum, and breast milk. These compounds, while beneficial for their intended use, have raised concerns regarding their potential for causing hepatic toxicity, endocrine disruptions, and carcinogenic effects. Future research is suggested to focus on developing SPAs with reduced environmental and health impacts (Liu & Mabury, 2020).
Biodegradation and Fate of Ether Compounds The environmental behavior and degradation of ether compounds, such as methyl tert-butyl ether (MTBE), closely relate to the scientific interest in DI-Tert-butyl-2-bromoethyliminodiacetate. Despite the widespread use of MTBE as an oxygenate in gasoline, its release into the environment has led to significant pollution concerns. Research has shown that MTBE can be decomposed using hydrogen in cold plasma reactors, indicating potential remediation techniques for ether compounds in contaminated environments (Hsieh et al., 2011).
Terpenoids and Cancer Therapy Terpenoids, a class of natural products including specific derivatives of DI-Tert-butyl-2-bromoethyliminodiacetate, exhibit various biological activities, notably in cancer therapy. Research highlights the potential of terpenoids to inhibit tumor progression through mechanisms such as inducing apoptosis, anti-angiogenesis, and affecting cell proliferation. The anti-cancer effects of terpenoids are being extensively studied to develop new therapeutic strategies (Kuttan et al., 2011).
Environmental Fate of Fuel Additives The environmental impact of fuel additives like DI-Tert-butyl-2-bromoethyliminodiacetate is a significant concern, particularly their solubility in water and biodegradation potential. Studies have explored the fate of such compounds in soil and groundwater, with a focus on microbial degradation pathways. The review of MTBE and its derivatives' environmental behavior underscores the challenges in managing pollution from fuel additives and highlights the need for continued research in this area (Schmidt et al., 2004).
Metabolic Engineering for Terpenoid Production The metabolic engineering of plants for terpenoid biosynthesis, including compounds related to DI-Tert-butyl-2-bromoethyliminodiacetate, offers insights into the production of valuable natural products. Such engineering efforts aim to enhance plant traits, including disease resistance and the production of medicinal compounds. This research not only improves crop characteristics but also contributes to understanding terpenoid biosynthesis and its regulation (Aharoni et al., 2006).
properties
IUPAC Name |
tert-butyl 2-[2-bromoethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)9-16(8-7-15)10-12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEPRISXWGVUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCBr)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-Tert-butyl-2-bromoethyliminodiacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



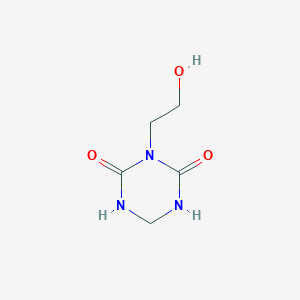
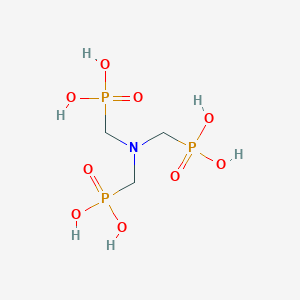
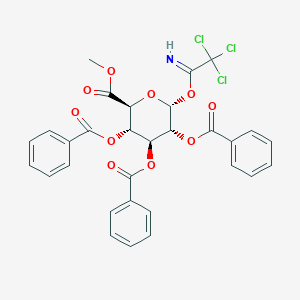

![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)

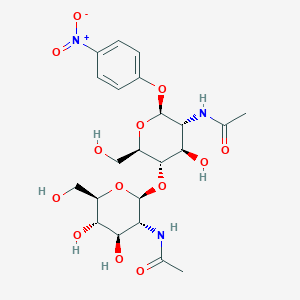
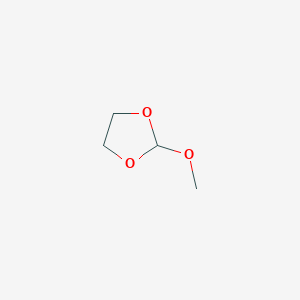

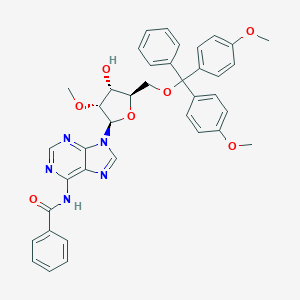
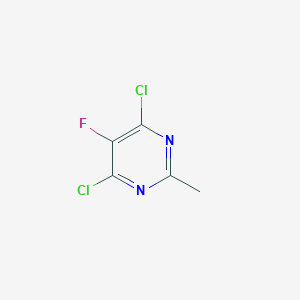
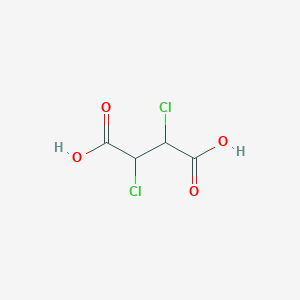

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)